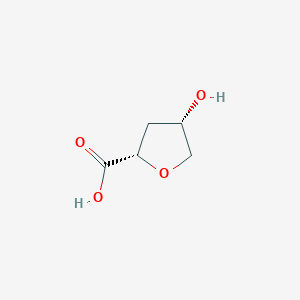![molecular formula C18H22N4 B12843111 2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine) CAS No. 183594-86-7](/img/structure/B12843111.png)
2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is a complex organic compound that features a bipyridine core with dimethylethenamine groups attached. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) typically involves the reaction of 2,2’-bipyridine with N,N-dimethylethenamine under specific conditions. The process may include:
Nitration and Reduction: Starting with 2,2’-bipyridine, nitration followed by reduction can introduce amino groups.
Alkylation: The amino groups can then be alkylated using dimethyl sulfate or similar reagents to form the dimethylethenamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by alkylation under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced amine forms.
Aplicaciones Científicas De Investigación
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with metal ions, which are studied for their catalytic properties.
Material Science: The compound is used in the synthesis of materials with specific electronic and photonic properties.
Biological Studies: It is investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Mecanismo De Acción
The mechanism by which 2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various chemical reactions and biological processes. The bipyridine core allows for strong binding to metal ions, while the dimethylethenamine groups can participate in additional interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the dimethylethenamine groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
2,2’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-dimethylethen-1-amine) is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in forming stable metal complexes with specific reactivity and properties.
Propiedades
Número CAS |
183594-86-7 |
|---|---|
Fórmula molecular |
C18H22N4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(E)-2-[2-[4-[(E)-2-(dimethylamino)ethenyl]pyridin-2-yl]pyridin-4-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C18H22N4/c1-21(2)11-7-15-5-9-19-17(13-15)18-14-16(6-10-20-18)8-12-22(3)4/h5-14H,1-4H3/b11-7+,12-8+ |
Clave InChI |
PMOOYDXWOVKBRY-MKICQXMISA-N |
SMILES isomérico |
CN(/C=C/C1=CC(=NC=C1)C2=NC=CC(=C2)/C=C/N(C)C)C |
SMILES canónico |
CN(C)C=CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


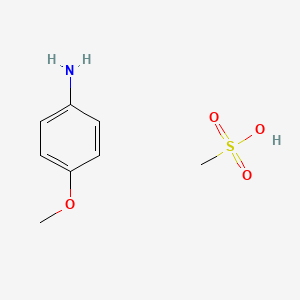
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
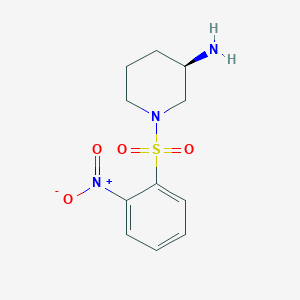
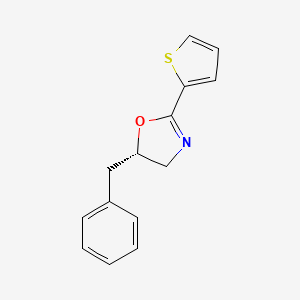

![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)


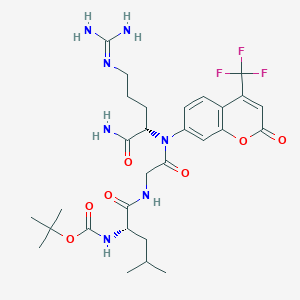
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)

